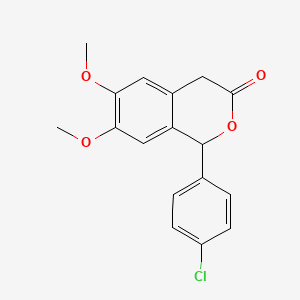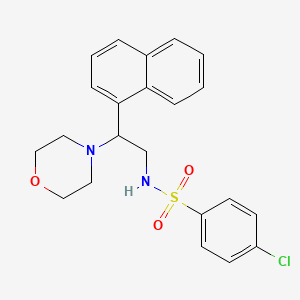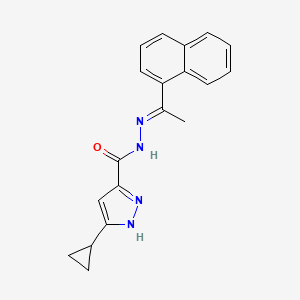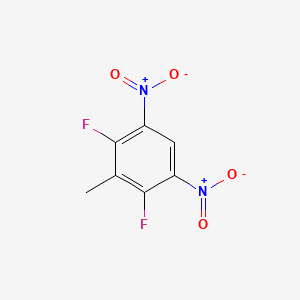
1-(3-Methyl-1-benzofuran-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1-benzofuran-2-YL)methanamine is a chemical compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-(3-Methyl-1-benzofuran-2-YL)methanamine has been documented in various studies . For example, a set of nine derivatives, including five brominated compounds, was synthesized and the structures of these novel compounds were confirmed using 1 H and 13 C NMR as well as ESI MS spectra .Molecular Structure Analysis
The molecular structure of 1-(3-Methyl-1-benzofuran-2-YL)methanamine is represented by the linear formula C10 H11 N O . The InChI code for this compound is 1S/C10H11NO/c1-7-8-4-2-3-5-9 (8)12-10 (7)6-11/h2-5H,6,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1-(3-Methyl-1-benzofuran-2-YL)methanamine have been studied in various contexts . For instance, it was found that two newly developed derivatives exhibit selective action towards K562 cells and no toxic effect in HaCat cells .Physical And Chemical Properties Analysis
1-(3-Methyl-1-benzofuran-2-YL)methanamine has a molecular weight of 161.2 . It is a liquid at room temperature .Scientific Research Applications
Cancer Research
This compound has been synthesized and tested for its cytotoxic properties on various human cancer cell lines. Studies have shown that certain derivatives exhibit selective action towards chronic myelogenous leukemia (K562) cells, with no toxic effect on healthy human keratocytes (HaCaT). These findings suggest potential applications in targeted cancer therapies .
Antibacterial Studies
Some derivatives of 1-(3-Methyl-1-benzofuran-2-YL)methanamine have demonstrated moderate activity against Gram-positive bacterial strains. This indicates its potential use as a framework for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Pro-Apoptotic Activity
Research has revealed that specific derivatives can induce apoptosis in cancer cells. This is achieved through pro-oxidative effects that increase reactive oxygen species in the cells, particularly after 12 hours of incubation. Such properties are crucial for the development of chemotherapeutic agents that can trigger cell death in tumors .
Anti-Inflammatory Applications
The compound has been found to inhibit the release of proinflammatory interleukin 6 (IL-6) in leukemia cells. This suggests a role in the treatment of inflammatory diseases, where controlling cytokine release is essential for managing symptoms .
Synthesis of Biologically Active Compounds
The benzofuran scaffold of 1-(3-Methyl-1-benzofuran-2-YL)methanamine serves as a base for synthesizing a variety of biologically active compounds. These can be tailored for specific activities, such as enzyme inhibition or receptor binding, which are fundamental in drug discovery and development .
Pharmacological Research
Due to its diverse biological activities, this compound is a valuable tool in pharmacological research. It can be used to study the mechanisms of action of similar compounds and to develop new pharmacological agents with improved efficacy and safety profiles .
Chemical Biology
In chemical biology, this compound can be used as a probe to understand biological processes at the molecular level. Its interactions with proteins, DNA, and other biomolecules can provide insights into the fundamental workings of cells and organisms .
Material Science
The unique structure of benzofuran derivatives makes them interesting candidates for material science applications. They could be used in the development of organic semiconductors, photovoltaic materials, or as part of sensory devices .
Mechanism of Action
Mode of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that 1-(3-Methyl-1-benzofuran-2-YL)methanamine may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Related compounds have been shown to increase reactive oxygen species in cancer cells , suggesting that this compound may also influence oxidative stress pathways.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Future Directions
properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVRDGMKWLESIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)

![N'-[(4-chlorophenyl)methylene]-2-cyanoacetohydrazide](/img/structure/B2965845.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2965846.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2965848.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid](/img/structure/B2965851.png)


![N-(3,4-diethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2965854.png)


